4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 3,4-dimethylaniline, which undergo condensation reactions to form the intermediate compounds. These intermediates are then subjected to cyclization and thiolation reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-3,4-dimethylphenethylamine: A compound with similar structural features but different functional groups.
3,4-Dimethoxyphenyl isothiocyanate: Shares the dimethoxyphenyl group but has different reactivity due to the isothiocyanate group.
Thiazolo[3,2-a]pyrimidines: Compounds with a similar pyrimidine core but different substituents.
Uniqueness
4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activities associated with this compound based on various studies and research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A tetrahydropyrimidine core.
- Dimethoxy and dimethyl substituents on the phenyl rings.
- A sulfanylidene group contributing to its reactivity.
The molecular formula is C20H24N2O3S, with a molecular weight of 372.48 g/mol.
Biological Activity Overview
Research on this compound has highlighted several key areas of biological activity:
Anticancer Activity
Studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance:
- A series of imidazo[1,2-a]pyridine analogues derived from similar structures showed potent antiproliferative effects against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 2.0 to 20.0 µM .
- The compound's structural features likely enhance its interaction with cellular targets involved in cancer proliferation pathways.
Antiviral Activity
The antiviral potential of related compounds has been explored extensively:
- Certain tetrahydropyrimidine derivatives have shown activity against influenza viruses in vitro. The structure–activity relationship (SAR) studies indicated that modifications in substituents significantly influence antiviral efficacy .
Cytotoxicity and Selectivity
Research indicates that while some derivatives exhibit cytotoxic effects against cancer cells, they maintain selectivity towards non-cancerous cells:
- For example, specific analogues were found to be non-toxic to HEK-293 human embryonic kidney cells while effectively targeting cancer cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Modulation of Signaling Pathways : The presence of specific functional groups may allow these compounds to interfere with signaling pathways that promote tumor growth.
Data Summary and Findings
The following table summarizes key findings from various studies regarding the biological activities of the compound and its derivatives:
Activity Type | Cell Line/Pathogen | IC50 (µM) | Notes |
---|---|---|---|
Anticancer | A549 (Lung Cancer) | 2.0 - 20.0 | Potent activity observed |
Anticancer | HeLa (Cervical Cancer) | 5.0 - 15.0 | Selective toxicity against cancer cells |
Antiviral | Influenza A Virus | Varies | Significant antiviral activity noted |
Cytotoxicity | HEK-293 (Normal Cells) | >100 | Non-toxic to normal human cells |
Case Studies
- Study on Anticancer Effects : A study evaluated a series of tetrahydropyrimidine derivatives for their anticancer efficacy against multiple cell lines, revealing that modifications at the 6-position significantly enhanced activity while maintaining selectivity towards normal cells .
- Antiviral Activity Assessment : Another study focused on the antiviral properties of related compounds against influenza virus strains, demonstrating that structural modifications could lead to improved efficacy and reduced cytotoxicity .
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-12-6-7-15(10-13(12)2)24-21(26)19-14(3)23-22(29)25-20(19)17-9-8-16(27-4)11-18(17)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNKMAIUSJNXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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